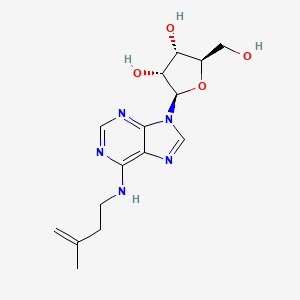

n(6)-Isopentenyladenosine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H21N5O4 |

|---|---|

Molecular Weight |

335.36 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-3-enylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h6-7,9,11-12,15,21-23H,1,3-5H2,2H3,(H,16,17,18)/t9-,11-,12-,15-/m1/s1 |

InChI Key |

XKOPXXUOWZQFQE-SDBHATRESA-N |

SMILES |

CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Isomeric SMILES |

CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Historical Perspective and Foundational Biological Context of N6 Isopentenyladenosine

Discovery and Initial Recognition as a Modified Nucleoside in Ribonucleic Acids

The scientific journey of N(6)-isopentenyladenosine, often abbreviated as i6A, began with its discovery as one of the many post-transcriptional modifications in transfer RNA (tRNA). nih.govtandfonline.comresearchgate.net These modifications are chemical alterations to the standard four nucleosides (adenosine, guanosine, cytidine, and uridine) that occur after the RNA molecule has been synthesized. The i6A modification, characterized by the attachment of a five-carbon isopentenyl group to the N6 position of adenosine (B11128), was identified as a "hypermodified" base due to its relatively large and complex structure. nih.govtandfonline.com

Initial studies localized i6A to a specific and critical position within certain tRNA molecules: position 37, immediately adjacent to the three-nucleotide anticodon sequence. nih.govd-nb.infowiley.comnih.gov This strategic placement is not coincidental. Research has demonstrated that the presence of i6A at this position is crucial for the proper function of tRNA in protein synthesis. nih.govd-nb.infowiley.comnih.gov It enhances the efficiency and fidelity of translation by stabilizing the interaction between the tRNA's anticodon and the corresponding codon on the messenger RNA (mRNA) molecule, particularly for codons that begin with uridine (B1682114). nih.govresearchgate.netnih.govtandfonline.com This stabilization prevents misreading of the genetic code and ensures the correct amino acid is incorporated into the growing polypeptide chain. tandfonline.comresearchgate.net The discovery of i6A was a significant step in understanding the complexity and regulatory nuances of the translation process, highlighting that tRNAs are not merely passive carriers of amino acids but are intricately modified to ensure precision in gene expression. nih.gov

Table 1: Location and Function of this compound in tRNA

| Feature | Description | Source |

|---|---|---|

| Chemical Name | N(6)-(Δ2-Isopentenyl)adenosine | nih.govnih.gov |

| Abbreviation | i6A | nih.govtandfonline.com |

| Location in tRNA | Position 37, 3'-adjacent to the anticodon | nih.govd-nb.infowiley.com |

| Primary Function | Stabilizes codon-anticodon interaction | d-nb.infowiley.comnih.gov |

| Impact on Translation | Enhances translational fidelity and efficiency | nih.govresearchgate.nettandfonline.com |

| Affected Codons | Primarily codons beginning with Uridine (U) | nih.govnih.gov |

Identification as an Endogenous Biologically Active Molecule in Diverse Organisms

Beyond its structural role within tRNA, this compound was later identified as a free, unbound molecule with significant biological activity in a wide range of organisms, from bacteria to plants and mammals. nih.govnih.govdntb.gov.ua This dual existence as both a nucleic acid component and a signaling molecule underscores its versatility in biological systems.

In the plant kingdom, this compound is a well-established member of the cytokinin family of hormones. unimi.itchinesechemsoc.org Cytokinins are crucial regulators of plant growth and development, influencing processes such as cell division, differentiation, leaf senescence, and root growth. unimi.itcaymanchem.com this compound and its related free base, N(6)-isopentenyladenine, are key players in these pathways. nih.govoup.com Plant-associated bacteria can also produce cytokinins, including i6A, which can influence plant growth. academicjournals.org

In mammalian cells, free this compound has been shown to influence post-transcriptional processes, affecting cell proliferation and apoptosis (programmed cell death). nih.govcaymanchem.comlookchem.com It is recognized as an end-product of the mevalonate (B85504) pathway, a fundamental metabolic route that produces isoprenoid precursors. medchemexpress.comnih.gov Research has indicated its potential involvement in modulating various cellular signaling pathways. nih.govfrontiersin.org The identification of homologous enzymes responsible for the isopentenylation of tRNA across different species—such as MiaA in bacteria, Mod5 in yeast, and TRIT1 in mammals—points to a deeply conserved evolutionary history and fundamental importance of this modification. nih.govresearchgate.netnih.govtandfonline.com

Table 2: Biological Roles of Free this compound in Different Organisms

| Organism Group | Key Biological Role | Specific Processes | Source |

|---|---|---|---|

| Plants | Cytokinin (Plant Hormone) | Regulates cell division, growth, and differentiation | unimi.itchinesechemsoc.orgcaymanchem.com |

| Bacteria | Signaling Molecule | Can be produced to influence host plants | academicjournals.org |

| Mammals | Metabolic Regulator | Affects cell proliferation, apoptosis, and signaling pathways | nih.govcaymanchem.comnih.gov |

Categorization within Purine-Derived Biological Regulators and Modified Nucleosides

Based on its chemical structure and biological function, this compound is categorized in several key biochemical groups.

First and foremost, it is classified as a modified nucleoside . A nucleoside consists of a nitrogenous base linked to a sugar (ribose in the case of RNA). This compound is a derivative of the canonical purine (B94841) nucleoside, adenosine, distinguished by the addition of the isopentenyl group. nih.govtandfonline.com This places it within the large and diverse family of over 170 known RNA modifications that expand the functional capacity of RNA beyond simple genetic information storage. chinesechemsoc.orgbiorxiv.orgoup.com

Secondly, due to its purine core (the adenine (B156593) base), it is categorized as a purine-derived biological regulator . nih.govdrugbank.com This classification emphasizes its role as a signaling molecule that originates from a fundamental building block of nucleic acids and energy metabolism. Its activity as a cytokinin in plants is a prime example of this regulatory function. unimi.itnih.gov

Finally, its isopentenyl side chain, derived from the mevalonate pathway, also allows it to be considered an isoprenoid . nih.govnih.gov This links it to a vast class of natural organic molecules built from isoprene (B109036) units, which includes hormones, vitamins, and components of cellular membranes. The biosynthesis of i6A involves the enzyme tRNA isopentenyltransferase, which catalyzes the transfer of the isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to the adenosine residue in tRNA. nih.govunimi.it

Table 3: Classification of this compound

| Classification Category | Basis for Classification | Significance | Source |

|---|---|---|---|

| Modified Nucleoside | Adenosine with an N6-isopentenyl group | Part of the "epitranscriptome," fine-tuning RNA function | nih.govtandfonline.comoup.com |

| Purine-Derived Regulator | Adenine (purine) core structure | Acts as a signaling molecule (e.g., cytokinin) | nih.govunimi.itdrugbank.com |

| Isoprenoid | Contains a five-carbon isopentenyl side chain | Links it to the broad class of isoprenoid metabolites | nih.govnih.gov |

Biosynthesis and Metabolic Pathways of N6 Isopentenyladenosine

Enzymatic Pathways of N(6)-Isopentenyladenosine Anabolism

The synthesis, or anabolism, of this compound is a highly regulated enzymatic process that begins with precursor molecules and is facilitated by specific enzymes. This pathway is intrinsically linked to other major metabolic routes within the cell.

Isopentenylation Mechanisms from Precursor Molecules (e.g., Adenosine (B11128) Phosphates)

The foundational step in the biosynthesis of i6A is the N-prenylation of adenosine-5'-phosphates (AMP, ADP, or ATP). unimi.it This reaction involves the transfer of an isopentenyl group from a donor molecule to the N6 position of the adenine (B156593) base within the adenosine phosphate (B84403). unimi.it The primary product of this initial reaction is isopentenyladenosine-5'-monophosphate (iPMP). pnas.orggenome.jp Subsequent dephosphorylation can then yield this compound. In some organisms, adenosine itself can be directly phosphorylated to form the necessary precursors. nih.gov

The key donor of the isopentenyl group is dimethylallyl pyrophosphate (DMAPP). unimi.itnih.gov The reaction involves the enzymatic transfer of the dimethylallyl group from DMAPP to the N6 amino group of an adenosine residue, most notably at position 37 of certain tRNAs. asm.org This process can also occur with free adenosine phosphates, catalyzed by enzymes known as adenylate isopentenyltransferases. unimi.itmdpi.com

Role of Isopentenyltransferases (e.g., tRNA-isopentenyltransferase 1/TRIT1, MiaA)

The enzymes responsible for catalyzing the isopentenylation reaction are known as isopentenyltransferases (IPTs). unimi.it These enzymes are highly conserved across different domains of life. tandfonline.comnih.gov

MiaA (tRNA isopentenyltransferase): In bacteria like Escherichia coli and Mycobacterium tuberculosis, the enzyme MiaA is responsible for transferring the isopentenyl group from DMAPP to the N6 position of adenosine at position 37 (A37) in the anticodon loop of tRNAs that read codons starting with uridine (B1682114). shirazu.ac.irnih.govmdpi.com This modification is crucial for translational fidelity and efficiency. shirazu.ac.irmdpi.com The absence or mutation of MiaA can lead to various cellular defects, including slower growth and reduced stress resistance. mdpi.comnih.gov MiaA recognizes a specific A36A37A38 sequence motif in its target tRNAs. shirazu.ac.irnih.gov

TRIT1 (tRNA isopentenyltransferase 1): In humans and other eukaryotes, the homologous enzyme is TRIT1. tandfonline.complos.orgresearchgate.net This enzyme is responsible for the i6A modification on both cytosolic and mitochondrial tRNAs. tandfonline.complos.org Mutations in the TRIT1 gene can lead to a deficiency in i6A modification, resulting in mitochondrial dysfunction and disease. nih.govplos.org TRIT1 modifies specific tRNAs, including those for serine and selenocysteine (B57510), at the A37 position, which is critical for the proper synthesis of certain proteins. plos.orgresearchgate.net

| Enzyme | Organism Group | Substrates | Function | References |

|---|---|---|---|---|

| MiaA | Bacteria (e.g., E. coli, M. tuberculosis) | tRNA, DMAPP | Catalyzes the isopentenylation of A37 in specific tRNAs. | shirazu.ac.irmdpi.com |

| TRIT1 | Eukaryotes (e.g., Humans) | Cytosolic and Mitochondrial tRNA, DMAPP | Catalyzes the isopentenylation of A37 in specific cytosolic and mitochondrial tRNAs. | tandfonline.complos.orgresearchgate.net |

| Adenylate IPT | Plants, Bacteria | AMP, ADP, ATP, DMAPP | Catalyzes the isopentenylation of free adenosine phosphates to produce cytokinin precursors. | unimi.itmdpi.com |

Connection to the Mevalonate (B85504) Pathway

The synthesis of this compound is directly linked to the mevalonate (MVA) pathway. wikipedia.orgscience.govmedchemexpress.com The MVA pathway is a fundamental metabolic route that produces isoprenoid precursors. mdpi.commetwarebio.com The key connection is the synthesis of dimethylallyl pyrophosphate (DMAPP), the isopentenyl group donor for the isopentenylation reaction. unimi.itnih.govwikipedia.org

The mevalonate pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and its isomer, DMAPP. wikipedia.orgmetwarebio.com This makes the availability of i6A dependent on the metabolic flux through the MVA pathway. pnas.org In plants, for instance, both the cytosolic mevalonate pathway and the plastidic methylerythritol phosphate (MEP) pathway can supply the DMAPP required for cytokinin biosynthesis, which includes i6A derivatives. unimi.it

Pathways of this compound Catabolism and Degradation

The cellular levels of i6A and related cytokinins are tightly controlled not only by synthesis but also by degradation, or catabolism. This ensures that the concentration of these active molecules is appropriate for the cell's needs.

Enzymatic Deactivation Mechanisms (e.g., Cytokinin Oxidases)

The primary enzymes responsible for the irreversible degradation of this compound and other unsaturated cytokinins are cytokinin oxidases/dehydrogenases (CKX). frontiersin.orgoup.comresearchgate.netpnas.org These enzymes catalyze the oxidative cleavage of the N6-isopentenyl side chain. frontiersin.orgoup.comresearchgate.net

CKX enzymes are widespread in plants and have been identified in other organisms as well. pnas.orgtechscience.com They exhibit varying specificities for different cytokinin forms (free bases, ribosides, and nucleotides). oup.com The reaction converts this compound into adenosine and the corresponding aldehyde, 3-methyl-2-butenal, thereby deactivating the molecule. oup.compnas.orgnih.gov The activity of CKX is a key regulatory point in controlling cytokinin levels, and its expression can be induced by the presence of cytokinins, creating a feedback loop. researchgate.nettechscience.com

Characterization of Metabolic Products and Their Fates

The catabolism of this compound by cytokinin oxidase results in two primary products: adenine (or its riboside, adenosine) and an aldehyde derived from the side chain. frontiersin.orgoup.com

Adenosine/Adenine: The resulting adenosine or adenine can be recycled by the cell through purine (B94841) salvage pathways, re-entering the general pool of nucleotides for the synthesis of new nucleic acids or for energy metabolism. nih.gov

3-methyl-2-butenal: This aldehyde is the other product of the side-chain cleavage. pnas.org The ultimate fate of this reactive aldehyde within the cell is less characterized but is likely detoxification and further metabolism.

In addition to irreversible degradation by CKX, this compound and its base form, N(6)-isopentenyladenine, can undergo other metabolic conversions. For example, in some plant tissues, N(6)-isopentenyladenine can be converted to a 7-glucoside. nih.gov This modification can act as a protected storage form, preventing cleavage of the side chain by CKX. nih.gov

| Process | Enzyme | Substrate | Products | Significance | References |

|---|---|---|---|---|---|

| Side-Chain Cleavage | Cytokinin Oxidase/Dehydrogenase (CKX) | This compound | Adenosine, 3-methyl-2-butenal | Irreversible inactivation of the cytokinin. | frontiersin.orgoup.compnas.org |

| Glucosylation | Glucosyltransferase | N(6)-Isopentenyladenine | N(6)-Isopentenyladenine-7-glucoside | Creation of a stable, protected storage form. | nih.gov |

Subcellular Localization of N6-Isopentenyladenosine Metabolic Processes

The metabolic pathways of N6-isopentenyladenosine are compartmentalized within specific subcellular locations, which is crucial for the regulation of cytokinin homeostasis and signaling. The localization of the key biosynthetic and metabolic enzymes dictates where these processes occur.

In plants like Arabidopsis, adenosine phosphate-isopentenyltransferases (AtIPTs), the enzymes responsible for the first step in biosynthesis, are found in distinct cellular compartments. nih.gov Some AtIPTs are located in plastids, where they utilize intermediates from the methylerythritol phosphate (MEP) pathway. nih.gov Other AtIPTs are cytosolic, using precursors from the mevalonic acid (MVA) pathway. nih.gov The localization of AtIPT3, for instance, is dynamically regulated by farnesylation. The farnesylated form of AtIPT3 is directed to the nucleus and cytoplasm, leading to the production of isopentenyl-type cytokinins, while the non-farnesylated protein is located in plastids and is associated with zeatin-type cytokinin biosynthesis. nih.govoup.com In the moss Physcomitrella patens, IPT1 has been shown to be localized in chloroplasts. oup.com

The subsequent modification of iP6A also occurs in specific compartments. In mammals, the conversion of i6A to 2-methylthio-N6-isopentenyladenosine (ms2i6A) is a mitochondrial-specific process. nih.gov The enzyme responsible, Cdk5rap1, acts exclusively on mitochondrial DNA-encoded tRNAs. nih.gov Immunocytochemistry analysis confirms the predominant localization of ms2i6A in mitochondria. nih.gov The phosphorylation of iP6A by adenosine kinase (ADK) occurs in the cellular compartment where ADK is present; the long isoform of ADK has been found in the nucleus of mammalian cells. biorxiv.org In glioblastoma cells, iP6A has been observed to interfere with mitochondrial metabolism and dynamics, suggesting its interaction with pathways localized to this organelle. mdpi.commdpi.com

Table 2: Subcellular Localization of N6-Isopentenyladenosine Metabolism

| Metabolic Process | Enzyme Family/Specific Enzyme | Subcellular Location | Organism |

|---|---|---|---|

| De Novo Biosynthesis | Isopentenyltransferases (IPTs) | Cytoplasm, Plastids (Chloroplasts), Mitochondria. researchgate.netnih.govoup.com | Plants |

| Biosynthesis (via Farnesylation-dependent targeting) | AtIPT3 | Cytoplasm/Nucleus (farnesylated), Plastids (non-farnesylated). nih.govoup.com | Arabidopsis thaliana |

| Phosphorylation | Adenosine Kinase (ADK) | Nucleus (long isoform). biorxiv.org | Mammals |

| Methylthiolation of tRNA (i6A to ms2i6A) | Cdk5rap1 | Mitochondria. nih.gov | Mammals |

Analytical Approaches for Tracing N6-Isopentenyladenosine Metabolic Fluxes

Understanding the dynamic flow of N6-isopentenyladenosine and its related compounds through metabolic pathways requires sophisticated analytical techniques capable of tracing their transformation and quantifying their abundance. Metabolic flux analysis (MFA), often employing stable isotope labeling, is a primary strategy for this purpose. creative-proteomics.commdpi.com

Stable Isotope Labeling is a powerful technique where organisms or cells are supplied with precursors (like glucose or glutamine) labeled with heavy, non-radioactive isotopes such as ¹³C, ¹⁵N, or ²H (deuterium). creative-proteomics.comresearchgate.net As these labeled precursors are metabolized, the heavy isotopes are incorporated into downstream metabolites, including iP6A and its derivatives. By measuring the mass shifts in these molecules, researchers can trace their metabolic fate and quantify the rates of various biochemical reactions. creative-proteomics.commdpi.com This approach has been used to elucidate the biosynthesis of cytokinins and to study metabolic networks in detail. researchgate.netnih.gov For example, deuterium (B1214612) labeling was used to unravel cytokinin biosynthesis pathways. researchgate.net

Mass Spectrometry (MS) is the core analytical platform for detecting and quantifying these isotopically labeled metabolites. cd-genomics.comd-nb.info It is almost always coupled with a separation technique, most commonly liquid chromatography (LC), in an approach known as LC-MS. mtoz-biolabs.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method for the quantitative analysis of iP6A and other cytokinins. cd-genomics.comoup.com The process involves enzymatically digesting RNA or extracting metabolites from cells, separating the compounds using LC, and then detecting and quantifying them with MS/MS. cd-genomics.com The high sensitivity and specificity of LC-MS/MS allow for the detection of low-abundance molecules, with limits of detection (LODs) reported in the picogram per milliliter (pg/mL) range for some cytokinins. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used in metabolic flux analysis to measure mass isotopomer distributions for a wide range of intracellular metabolites. d-nb.info

To improve sensitivity and chromatographic separation, chemical derivatization techniques can be employed. A chemical isotope labeling LC-MS method using differential benzylation with benzyl (B1604629) bromide and its deuterium-labeled counterpart has been developed for the simultaneous quantification of cytokinin bases and their glycoconjugates, enhancing their retention on reverse-phase liquid chromatography columns and improving detection sensitivity. nih.gov

These analytical strategies are crucial for building and validating metabolic models, allowing researchers to quantify intracellular fluxes and understand how metabolic pathways are regulated under different conditions or in disease states. d-nb.info

Table 3: Analytical Methods for Metabolic Flux Analysis of N6-Isopentenyladenosine

| Technique | Principle | Application to iP6A Metabolism |

|---|---|---|

| Stable Isotope Labeling | Introduction of non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into metabolic precursors to trace their incorporation into downstream metabolites. creative-proteomics.commdpi.com | Elucidating biosynthetic pathways by tracking the flow of atoms from precursors like mevalonate or glucose into the iP6A molecule. acs.orgresearchgate.net |

| Metabolic Flux Analysis (MFA) | A quantitative method using stable isotope labeling data and a metabolic network model to calculate the rates (fluxes) of intracellular reactions. creative-proteomics.comd-nb.info | Quantifying the rate of iP6A biosynthesis, degradation, and conversion to other cytokinins, providing a dynamic view of its homeostasis. researchgate.netcreative-proteomics.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS / LC-MS/MS) | Separation of metabolites by LC followed by detection and quantification based on their mass-to-charge ratio using MS. cd-genomics.comoup.com | The primary method for identifying and quantifying iP6A and its metabolites (e.g., iPAMP, zeatin, ms2i6A) in biological samples. nih.govcd-genomics.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile metabolites by GC followed by MS detection. d-nb.info | Used in broader metabolic flux studies to measure the isotopic labeling of central carbon metabolism intermediates that provide precursors for iP6A biosynthesis. d-nb.info |

| Chemical Isotope Labeling Derivatization | Chemical modification of analytes with an isotope-coded tag to improve analytical properties like chromatographic retention and ionization efficiency. nih.gov | Enhances the sensitivity and separation of cytokinins, including iP6A, in LC-MS analysis. nih.gov |

Compound Index

Molecular Mechanisms and Biological Functions of N6 Isopentenyladenosine

Role as a Modified Nucleoside in Transfer RNA (tRNA)

The modification of nucleosides in tRNA is a crucial aspect of molecular biology, and i6A is one of the most well-studied hypermodified nucleosides. nih.gov It is found in a specific subset of tRNAs across bacteria and eukaryotes, but not in archaea. nih.govtandfonline.com This modification is synthesized by tRNA isopentenyltransferase enzymes, which are homologous across different species, including MiaA in bacteria, Mod5 and Tit1 in yeast, GRO-1 in roundworms, and TRIT1 in mammals. nih.govtandfonline.com

Specific tRNA Species Containing N(6)-Isopentenyladenosine at Position A37

This compound is specifically located at position 37 (A37), which is immediately 3' to the anticodon. tandfonline.comnih.govnih.gov This position is critical for the proper function of the tRNA molecule. The modification is typically found in tRNAs that read codons starting with the nucleotide uridine (B1682114) (U). nih.govnih.gov

In Escherichia coli, tRNAs that decode codons beginning with U, such as those for Phenylalanine (UUY), Leucine (UUR), Cysteine (UGY), Tryptophan (UGG), Tyrosine (UAY), and Serine (UCN), contain i6A or its further modified form at position 37. nih.gov The bacterial tRNA that incorporates selenocysteine (B57510) at UGA codons, tRNA[Ser]Sec, also carries the i6A37 modification. nih.gov In the fission yeast Schizosaccharomyces pombe, tRNASer(AGA) and tRNACys are among the tRNAs modified with i6A37. nih.gov In humans, i6A37 has been identified in cytosolic tRNASer(UGA, AGA, and CGA) and tRNA[Ser]Sec. mdpi.com

Below is a data table summarizing some of the tRNA species known to contain i6A at position A37.

| Organism | tRNA Species | Codons Recognized |

| Escherichia coli | tRNAPhe | UUY |

| tRNALeu | UUR | |

| tRNACys | UGY | |

| tRNATrp | UGG | |

| tRNATyr | UAY | |

| tRNASer | UCN | |

| tRNA[Ser]Sec | UGA | |

| Schizosaccharomyces pombe | tRNASer(AGA) | UCU |

| tRNACys | UGY | |

| Human | cytosolic tRNASer | UGA, AGA, CGA |

| cytosolic tRNA[Ser]Sec | UGA |

Impact on tRNA Structure, Stability, and Conformational Dynamics

The presence of the bulky and hydrophobic isopentenyl group at position A37 has a significant impact on the local structure and dynamics of the anticodon loop. tandfonline.comembopress.org It is thought that this modification helps to stabilize the anticodon loop in an open conformation, which is necessary for presenting the anticodon to the messenger RNA (mRNA) codon. embopress.org This is achieved by preventing improper hydrogen bonding within the loop, for instance between U33 and A37. tandfonline.com

Functional Consequences in Codon Recognition, Translational Fidelity, and Efficiency

The structural effects of i6A37 directly translate into crucial functional consequences for protein synthesis. The modification plays a significant role in ensuring both the accuracy (fidelity) and the speed (efficiency) of translation. medchemexpress.comselleckchem.comwiley.com

The stabilization of the anticodon loop by i6A37 enhances the binding of the tRNA to its corresponding codon on the mRNA. nih.gov This is particularly important for codons that form weaker A-U or U-A base pairs at the first position of the codon-anticodon interaction. tandfonline.com The improved stacking provided by i6A37 strengthens this interaction, leading to more efficient decoding. tandfonline.comoup.com Consequently, the absence of i6A can lead to reduced affinity of the tRNA for its cognate codon. nih.gov

Studies have shown that i6A37 generally promotes decoding activity. nih.gov It increases the fidelity of translation at cognate codons while potentially decreasing it at non-cognate codons. nih.gov The lack of this modification can lead to increased misreading of near-cognate codons, thereby compromising translational accuracy. oup.com Furthermore, the absence of i6A can make the tRNA more sensitive to the surrounding codon context, affecting the efficiency of suppression of nonsense codons. asm.org In S. pombe, the lack of i6A37 was found to decrease the translational efficiency of mRNAs that are rich in codons recognized by i6A-containing tRNAs, particularly those involved in energy metabolism and ribosome synthesis. nih.gov

Further Modifications of tRNA-Bound this compound (e.g., 2-Methylthio-N6-isopentenyladenosine)

The i6A modification can be a substrate for further enzymatic modifications, leading to even more complex structures. A common subsequent modification is the addition of a methylthio group at the C2 position of the adenine (B156593) ring, forming 2-methylthio-N6-isopentenyladenosine (ms2i6A). nih.govtandfonline.comtandfonline.com This reaction is catalyzed by the MiaB enzyme in bacteria. researchgate.netwiley.com

In some bacteria, such as Salmonella typhimurium, ms2i6A can be further hydroxylated by the MiaE enzyme to form 2-methylthio-N-6-(cis-hydroxy)isopentenyl adenosine (B11128) (ms2io6A). wiley.comuniprot.org In eukaryotes, while i6A is present in both cytoplasmic and mitochondrial tRNAs, the ms2i6A modification appears to be predominantly found in mitochondrial tRNAs in mammals. tandfonline.comnih.gov The enzyme responsible for this conversion in mammals is CDK5RAP1. nih.govscienceopen.com

These further modifications also play a role in fine-tuning translational efficiency and fidelity. asm.org The presence of ms2i6A is required for the efficient expression of certain genes, such as virulence genes in Shigella flexneri. nih.gov The lack of ms2i6A has been shown to decrease the efficiency of nonsense suppressor tRNAs in a tRNA-dependent manner. asm.org

This compound as a Cytokinin Hormone in Plants

In addition to its role in tRNA, this compound is a member of the cytokinin family of plant hormones. nih.govcore.ac.uk Cytokinins are a class of phytohormones that are central to the regulation of a wide array of processes in plant growth and development. annualreviews.org These include cell division, shoot formation, leaf senescence, nutrient mobilization, and root growth. unimi.it

This compound and its corresponding free base, N(6)-(Δ2-isopentenyl)adenine (iP), are widespread and active cytokinins in plants. southsideplants.combiologydiscussion.com i6A can be considered a precursor to other cytokinins, as it can be converted to more active forms like trans-zeatin (B1683218) through enzymatic reactions. caymanchem.com The biological activity of different cytokinin forms can vary depending on the plant species and tissue type. oup.comoup.com

Perception and Signal Transduction Mechanisms of Cytokinin Action

The signaling pathway for cytokinins in plants is well-characterized and involves a multi-step phosphorelay system similar to the two-component systems found in bacteria. nih.govbiologists.com

Cytokinins are perceived by membrane-localized histidine kinase receptors. annualreviews.orgnih.govharvard.edu In the model plant Arabidopsis thaliana, there are three primary cytokinin receptors: AHK2, AHK3, and CRE1/AHK4. nih.gov The binding of a cytokinin molecule to its receptor initiates a series of intracellular phosphorylation events. nih.gov

The signal is then transferred from the receptor to histidine phosphotransfer proteins (AHPs), which subsequently move into the nucleus. harvard.edu In the nucleus, the phosphorylated AHPs transfer the phosphoryl group to response regulators (ARRs). nih.govharvard.edu

There are two main types of ARRs: Type-B and Type-A. Type-B ARRs are transcription factors that, upon activation by phosphorylation, bind to DNA and activate the transcription of cytokinin-responsive genes, including the Type-A ARR genes. nih.gov Type-A ARRs, in turn, act as negative regulators of the cytokinin signaling pathway, creating a feedback loop that helps to modulate the plant's response to the hormone. annualreviews.orgnih.govbiologists.com

Influence on Gene Expression and Transcriptional Networks

As a cytokinin, this compound plays a crucial role in regulating gene expression in plants, which is fundamental to its effects on development. biologists.com The signaling pathway is initiated when cytokinins like i6A bind to membrane-localized histidine kinase receptors (AHKs). biologists.combiorxiv.org This binding triggers a phosphorelay cascade, transferring a phosphoryl group through histidine phosphotransferase proteins (AHPs) to nuclear response regulators (ARRs), which are transcription factors that modulate the expression of target genes. biologists.combiorxiv.org

Research in Arabidopsis thaliana has identified specific transcriptional networks and genes that are under the control of cytokinin signaling. For instance, the transcription factor NO TRANSMITTING TRACT (NTT) has been shown to regulate cytokinin homeostasis by directly binding to the regulatory regions of key cytokinin-related genes. cuni.cz These target genes include:

IPT5 : A gene encoding an isopentenyltransferase, an enzyme critical for the biosynthesis of cytokinins. cuni.cz

AHP6 : A gene for a pseudo-histidine phosphotransferase protein that acts as an inhibitor of the cytokinin signaling pathway. biorxiv.orgcuni.cz

CKX7 : A gene encoding a cytokinin oxidase, an enzyme responsible for the irreversible degradation of cytokinins. cuni.cz

By modulating these genes, NTT influences the local concentration and signaling of cytokinins, thereby affecting developmental processes like root growth. cuni.cz In rice, regulatory networks involving transcription factors such as OSH1, OsLBD37, HL6, and GRAS have been identified. nih.gov These factors control downstream phytohormone-related genes, including those involved in gibberellin (OsGA20ox1), auxin (OsIAA15), and cytochrome P450-mediated metabolic pathways, demonstrating the intricate cross-talk between hormonal signals at the transcriptional level. nih.gov

Cellular and Physiological Responses in Plant Development (e.g., Cell Division, Differentiation, Organogenesis)

The transcriptional changes induced by this compound and other cytokinins translate into a wide array of cellular and physiological responses that govern plant development. pnas.org Cytokinins are central regulators of the plant cell cycle and are well-known for their ability to promote cell division, or cytokinesis, often in concert with auxin. pnas.orgnih.gov

The influence of i6A extends to numerous aspects of plant organogenesis and differentiation:

Shoot and Root Development : The ratio of cytokinin to auxin is a critical determinant of organ formation. nih.gov Higher cytokinin levels typically promote the formation and activity of shoot apical meristems and stimulate the outgrowth of lateral buds, while inhibiting root elongation and development. pnas.orgresearchgate.net The isopentenyl modification on tRNA, which involves i6A, has been specifically shown to affect root growth.

Leaf Senescence : One of the most recognized physiological effects of cytokinins is the delay of leaf senescence. nih.gov By maintaining metabolic activity and preventing the degradation of chlorophyll, i6A helps to prolong the life and photosynthetic capacity of leaves. pnas.org

Nutrient Mobilization : Cytokinins can influence nutrient allocation within the plant, promoting the movement of nutrients towards tissues with high cytokinin content, effectively creating nutrient "sinks". pnas.orgresearchgate.net

Seed Germination : The compound is also involved in breaking seed dormancy and promoting germination. pnas.org

Molecular Interactions in Non-Plant Systems (excluding human clinical aspects)

Beyond the plant kingdom, this compound exhibits significant biological activity, interacting with fundamental cellular machinery in various organisms. These interactions modulate enzyme function, interfere with signaling pathways, and impact energy metabolism, often with consequences for cell proliferation and survival.

Modulation of Enzyme Activities (e.g., Farnesyl Diphosphate (B83284) Synthase/FDPS)

A primary molecular target of i6A in non-plant cells is Farnesyl Diphosphate Synthase (FDPS, also known as FPPS), a key enzyme in the mevalonate (B85504) pathway. biologists.comnih.gov This pathway is responsible for producing isoprenoid precursors required for the synthesis of various essential molecules, including cholesterol and non-sterol isoprenoids. FDPS catalyzes the synthesis of farnesyl diphosphate (FPP), a critical substrate for protein prenylation.

Research has demonstrated that i6A directly inhibits FDPS activity. Structural studies using inverse virtual screening and NMR have confirmed a direct interaction between i6A and the FDPS protein. biologists.comnih.gov This inhibition has significant downstream consequences, most notably the disruption of protein prenylation—a post-translational modification where farnesyl or geranylgeranyl groups are attached to proteins, particularly small GTPases like Ras. biologists.com This modification is crucial for the proper membrane localization and function of these proteins. By inhibiting FDPS, i6A leads to the accumulation of unprenylated proteins, such as Lamin B and Rap1A, which impairs their function and can arrest cell proliferation. biologists.com

Table 1: Research Findings on this compound (i6A) and Farnesyl Diphosphate Synthase (FDPS)

| Finding | Organism/Cell System | Consequence of Interaction | Reference(s) |

|---|---|---|---|

| Direct Inhibition of FDPS | Thyroid cells (FRTL-5, KiMol) | Arrest of G0-G1 cell cycle transition, reduced cell proliferation. | |

| Structural Interaction | Human FDPS (in vitro) | Confirmed i6A as a ligand for FDPS, providing a structural basis for inhibition. | biologists.comnih.gov |

| Inhibition of Protein Prenylation | Thyroid cells, Melanoma cells | Accumulation of unprenylated proteins (Lamin B, HDJ-2, Rap1A), leading to cell cycle arrest. | biologists.com |

| Modulation of NK Cell Function | Human Natural Killer (NK) cells | Fine modulation of FDPS activity enhances post-translational prenylation of key signaling proteins like Ras. |

Effects on Cellular Signaling Pathways (e.g., MAPK, EGFR translocation)

This compound exerts profound effects on critical cellular signaling pathways, notably those governed by the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK). In several cancer cell models, i6A has been shown to downregulate EGFR signaling. biorxiv.orgcuni.cz One mechanism involves the activation of AMP-activated protein kinase (AMPK), which in turn promotes the phosphorylation and subsequent proteasome-mediated degradation of the EGFR. This degradation leads to the inhibition of downstream pro-survival pathways, including the STAT3, ERK (a component of the MAPK pathway), and AKT cascades. biorxiv.org

Furthermore, i6A can prevent the translocation of EGFR to the mitochondria, a process that in some cancer cells contributes to drug resistance and survival. biorxiv.org Specifically, i6A inhibits the phosphorylation of EGFR at tyrosine 845 (Y845), a modification crucial for its mitochondrial import. biorxiv.org

The effect of i6A on the MAPK pathway can be context-dependent. While it leads to the inhibition of ERK in glioma cells as a consequence of EGFR downregulation, it causes a potent activation of MAPK signaling intermediaries in human Natural Killer (NK) cells. This activation in NK cells is linked to the modulation of FDPS and is associated with enhanced cytotoxic function against tumor targets.

Table 2: Effects of this compound (i6A) on Cellular Signaling Pathways

| Pathway | Cell System | Observed Effect | Mechanism | Reference(s) |

|---|---|---|---|---|

| EGFR Signaling | Glioblastoma cells | Downregulation of EGFR protein levels and signaling. | Activation of AMPK, leading to proteasome-mediated degradation of EGFR. | |

| EGFR Translocation | Glioblastoma cells | Inhibition of EGFR translocation to mitochondria. | Prevention of EGFR phosphorylation at tyrosine 845. | biorxiv.org |

| MAPK (ERK) Pathway | Glioblastoma cells | Inhibition of ERK activation. | Downstream effect of EGFR degradation. | biorxiv.org |

| MAPK Pathway | Human Natural Killer (NK) cells | Potent activation of MAPK intermediaries. | Linked to modulation of FDPS activity and enhanced Ras prenylation. | |

| AKT/STAT3 Pathways | Glioblastoma cells | Inhibition of AKT and STAT3 activation. | Downstream effect of EGFR degradation. | biorxiv.org |

Impact on Mitochondrial Function and Bioenergetics

The mitochondrion is a key target for the cellular effects of this compound. The compound significantly impairs mitochondrial metabolism and bioenergetics in certain non-plant systems. biorxiv.org In glioblastoma cells, i6A inhibits mitochondrial respiration. biorxiv.org This effect is directly linked to its ability to block EGFR from entering the mitochondria. biorxiv.org When mitochondrial EGFR is diminished, the pro-apoptotic Bcl-2 family protein PUMA is free to interact with the mitochondria, triggering changes in mitochondrial activity and promoting cell death. biorxiv.org

Beyond respiration, i6A also influences mitochondrial dynamics and morphology. Treatment with i6A leads to an increase in the levels of Fis1, a protein involved in mitochondrial fission, suggesting a shift towards a more fragmented mitochondrial network. biorxiv.org Such changes in morphology are often associated with altered mitochondrial function and the initiation of apoptosis.

Additionally, i6A and its synthetic analogs can modulate the cellular redox state. They have been shown to have antioxidant effects, reducing basal levels of reactive oxygen species (ROS) and inhibiting their production when induced by stressors. This antioxidant activity is linked to the activation of the NRF2-mediated oxidative stress response pathway, a major regulator of cellular defense against oxidative damage.

Table 3: Impact of this compound (i6A) on Mitochondrial Function | Mitochondrial Process | Cell System | Observed Impact | Mechanism | Reference(s) | | :--- | :--- | :--- | :--- | | Mitochondrial Respiration | Glioblastoma cells | Inhibition of cellular respiration. | Prevention of EGFR translocation to mitochondria, allowing PUMA interaction. | biorxiv.org | | Mitochondrial Morphology | Glioblastoma cells | Increased mitochondrial fragmentation. | Upregulation of the mitochondrial fission protein Fis1. | biorxiv.org | | Redox Homeostasis | Breast adenocarcinoma cells (MCF7) | Reduction of basal and induced Reactive Oxygen Species (ROS). | Activation of the NRF2-mediated antioxidant response pathway. | |

Regulation of N6 Isopentenyladenosine Homeostasis and Signaling

Genetic and Transcriptional Control of Biosynthetic and Degradative Enzymes

The foundation of i6A homeostasis lies in the genetic and transcriptional regulation of the enzymes responsible for its synthesis and breakdown. The primary biosynthetic enzymes are tRNA isopentenyltransferases (IPTases), while the key degradative enzymes are cytokinin oxidases/dehydrogenases (CKXs).

Homologous IPTase enzymes are found across life, including MiaA in bacteria, Mod5 and Tit1 in yeast, and tRNA isopentenyltransferase 1 (TRIT1) in mammals. nih.gov In humans, the TRIT1 gene is responsible for i6A modification in both cytosolic and mitochondrial tRNAs. nih.govplos.org Mutations in the TRIT1 gene can lead to severe combined mitochondrial respiratory chain defects and are associated with mitochondrial disease. nih.govplos.org The TRIT1 gene has also been proposed as a tumor suppressor, with its expression being noted as low in some lung cancer cells. nih.gov

In plants, the regulation is particularly complex, involving families of IPT and CKX genes. For instance, in Arabidopsis, the transcription factor NO TRANSMITTING TRACT (NTT) modulates cytokinin homeostasis by directly binding to the regulatory regions of genes like IPT5 and CKX7. nih.gov Cytokinin signaling itself transcriptionally regulates these enzymes. Type-B Arabidopsis Response Regulators (ARRs), which are transcription factors, activate the expression of specific genes in response to cytokinin, including the CKX genes, thereby controlling cytokinin levels. nih.govista.ac.at Furthermore, other plant hormones can exert transcriptional control; for example, strigolactones can promote cytokinin degradation by transcriptionally activating CYTOKININ OXIDASE/DEHYDROGENASE 9 (OsCKX9) in rice. nih.govpnas.org

Below is a table summarizing key genes involved in i6A metabolism.

Table 1: Key Genes in N(6)-Isopentenyladenosine Homeostasis

| Gene | Organism | Enzyme | Function | Known Transcriptional Regulators |

|---|---|---|---|---|

| TRIT1 | Humans, Mammals | tRNA isopentenyltransferase 1 | Biosynthesis of i6A on cytosolic and mitochondrial tRNAs. nih.govplos.org | Proposed tumor suppressor gene. nih.gov |

| MiaA | Bacteria (e.g., E. coli) | tRNA isopentenyltransferase | Biosynthesis of i6A on tRNAs. nih.gov | - |

| IPT genes (e.g., IPT5) | Plants (e.g., Arabidopsis) | Isopentenyl transferase | De novo cytokinin biosynthesis. nih.gov | NTT transcription factor. nih.gov |

| CKX genes (e.g., CKX3, OsCKX9) | Plants (e.g., Lotus japonicus, Rice) | Cytokinin oxidase/dehydrogenase | Irreversible degradation of cytokinins like i6A. nih.govmdpi.com | Type-B ARRs, Strigolactone signaling pathway. ista.ac.atnih.govpnas.org |

Post-Translational Regulation of N6-Isopentenyladenosine Modifying Enzymes

Beyond transcriptional control, the activity of enzymes in the i6A pathway is fine-tuned after protein synthesis. This post-translational regulation adds another layer of control, allowing for rapid adjustments in enzyme function without altering gene expression.

A key point of regulation is seen with the cytokinin oxidase/dehydrogenase (CKX) enzymes. The functions of CKX proteins can be regulated by post-translational modifications such as glycosylation. mdpi.com In maize, for example, the predominant CKX enzyme in kernels is a glycosylated protein. bohrium.com These modifications can influence enzyme stability, activity, and localization. CKX enzymes also require the non-covalently bound cofactor flavin adenine (B156593) dinucleotide (FAD) for their catalytic activity. mdpi.com

Subcellular localization is another critical aspect of post-translational control. Most CKX enzymes are targeted to the apoplast (the space outside the cell membrane) or the vacuole, which effectively separates the enzyme from its cytosolic substrates and controls local cytokinin levels. mdpi.com For instance, AtCKX1 and AtCKX3 in Arabidopsis are found in the vacuole. mdpi.com

While the enzymes that further modify i6A, such as CDK5RAP1 which converts i6A to 2-methylthio-N6-isopentenyladenosine (ms2i6A), are known, specific post-translational modifications that directly regulate the primary biosynthetic enzyme TRIT1 are less characterized. researchgate.netoup.com However, in some cancers, i6A has been shown to induce the ubiquitination of downstream signaling proteins like EGFR, demonstrating a link between i6A levels and the post-translational modification of other key cellular proteins. mdpi.com

Feedback and Feedforward Mechanisms in N6-Isopentenyladenosine Pathways

The homeostasis of i6A is also governed by complex signaling circuits, including feedback and feedforward loops, which allow the cell to sense the levels of i6A or its precursors and adjust the pathway's output accordingly.

A well-documented example of a negative feedback loop exists in the plant cytokinin signaling pathway. ista.ac.at Cytokinins, including i6A, activate Type-B ARR transcription factors. ista.ac.at These transcription factors, in turn, induce the expression of their own repressors, the Type-A ARR genes. ista.ac.atpnas.org The Type-A ARR proteins then inhibit the cytokinin signaling pathway, thus down-regulating the response to high cytokinin levels in a classic negative feedback mechanism. ista.ac.atpnas.org

Feedforward regulation , where an upstream metabolite influences a downstream process, also plays a role. The synthesis of i6A requires an isopentenyl group, which is derived from isopentenyl pyrophosphate (IPP) via the mevalonate (B85504) pathway. researchgate.netmdpi.com In certain cancer cells, a feed-forward loop has been identified between the transcription factor c-Myc and the mevalonate pathway. mdpi.com This regulatory circuit, where c-Myc and the mevalonate pathway mutually upregulate each other, can influence the availability of precursors for i6A synthesis, thereby impacting its production. mdpi.com

Environmental and Developmental Influences on N6-Isopentenyladenosine Levels

The cellular levels of i6A are not static but are dynamically regulated in response to both internal developmental programs and external environmental stimuli.

Developmental Influences: In plants, the levels of cytokinins are tightly controlled during development. The degradation of cytokinins by CKX enzymes is crucial for maintaining homeostasis during specific developmental stages, such as root and nodule development in Lotus japonicus and kernel development in maize. nih.govbohrium.com In L. japonicus, the Ckx3 gene is induced during the early phases of symbiotic nodule initiation, and its activity negatively regulates root cytokinin levels to balance cell division with root growth. nih.gov In maize, cytokinin oxidase/dehydrogenase activity and protein levels change temporally during kernel development, peaking during the period of rapid cell division. bohrium.com In humans, the critical developmental role of i6A is highlighted by the fact that mutations in the biosynthetic enzyme TRIT1 cause severe neurological disorders and mitochondrial dysfunction. plos.orgmdpi.com

Environmental Influences: Cells adjust i6A levels to adapt to environmental changes. In yeast, i6A levels in tRNA were observed to decline under stress conditions. oup.com In plants, environmental cues such as nutrient availability directly impact cytokinin levels. For example, nitrate (B79036) availability is known to induce the expression of the IPT3 gene in Arabidopsis, leading to increased cytokinin levels. nih.gov The interaction between the plant and its environment, such as the symbiotic relationship with rhizobia, also involves cytokinin regulation, with the bacterial Nod factor inducing Ckx3 expression in L. japonicus. nih.gov

Table 2: Influence of Select Factors on this compound Pathways

| Factor | Influence | Effect on i6A Pathway | Organism/System |

|---|---|---|---|

| Developmental Stage | Maize kernel development | Temporal changes in ZmCKX1 levels, peaking at 9-11 days after pollination. bohrium.com | Maize |

| Developmental Stage | Legume nodule formation | Induction of Ckx3 expression to regulate local cytokinin levels. nih.gov | Lotus japonicus |

| Genetic Mutation | TRIT1 mutation | Deficient i6A modification of tRNAs, leading to mitochondrial disease. plos.orgmdpi.com | Humans |

| Environmental Stress | General stress | Decline in i6A levels in tRNA. oup.com | Yeast |

| Nutrient Availability | Nitrate | Induction of IPT3 expression, increasing cytokinin biosynthesis. nih.gov | Arabidopsis |

| Hormonal Crosstalk | Strigolactones | Transcriptional activation of OsCKX9, enhancing cytokinin degradation. nih.govpnas.org | Rice |

Diverse Biological Roles and Physiological Implications Across Model Organisms

N6-Isopentenyladenosine in Plant Growth, Development, and Stress Responses

N6-isopentenyladenosine (iP), as a member of the cytokinin family of phytohormones, is a pivotal regulator of numerous aspects of a plant's life cycle. nih.gov Cytokinins are fundamentally involved in plant growth, development, and interaction with the environment. frontiersin.org They are N6-substituted adenine (B156593) derivatives, with iP being a common natural isoprenoid type. nih.gov The biosynthesis of these hormones is critical, with isopentenyltransferase (IPT) enzymes catalyzing the initial, rate-limiting step. frontiersin.orgnih.gov Their functions range from stimulating cell division to orchestrating organ development and mediating responses to environmental challenges. nih.govoup.com

Cytokinins were first identified as compounds capable of inducing cell division, a function that remains central to their biological role. nih.govdntb.gov.ua They are known to promote the growth of meristematic tissues and are crucial for the regulation of the cell cycle. nih.govfrontiersin.org In studies on callus induction in Populus alba, high levels of N6-isopentenyladenosine (IPR) were detected, with concentrations increasing during the callus induction phase, highlighting its role in promoting cell proliferation. frontiersin.org

The development of a plant's architecture, including its root and shoot systems, is heavily influenced by N6-isopentenyladenosine and other cytokinins. nih.gov These phytohormones are integral to the formation and activity of shoot stems and the regulation of root growth. nih.gov It is widely accepted that cytokinins are primarily synthesized in the root tip and then transported via the xylem to the shoot, where they influence development. nih.gov The balance between cytokinins and another phytohormone, auxin, is critical for organogenesis. For instance, a high cytokinin-to-auxin ratio is known to promote the induction of adventitious shoots from callus tissue. frontiersin.org

Research on the ornamental plant Antirrhinum majus (snapdragon) has provided specific insights into the effects of N6-(2-isopentenyl) adenosine (B11128) (IP) on morphogenesis. oup.com Application of IP at varying concentrations demonstrated a significant impact on seedling development, including shoot elongation, and the formation of leaves and roots. oup.com

| IP Concentration (mg L-1) | Shoot Elongation (cm) | Number of Leaves | Number of Roots | Root Length (cm) |

|---|---|---|---|---|

| 0.50 | 3.80 | - | - | 2.50 |

| 1.0 | - | 12.33 | 2.96 | - |

Plants constantly face environmental threats, and N6-isopentenyladenosine is involved in mediating the responses to both living (biotic) and non-living (abiotic) stresses. nih.govoup.com

Biotic Stress: There is substantial evidence for the role of cytokinins in plant immunity. frontiersin.org Higher endogenous levels of cytokinins are often associated with increased resistance to pathogenic bacteria. frontiersin.orgnih.gov During infection of Arabidopsis by the necrotrophic fungus Botrytis cinerea, the levels of host cytokinins, including isopentenyladenosine (iPR), are altered. nih.gov Experiments have shown that Arabidopsis mutants with deficient cytokinin signaling are more susceptible to this pathogen, indicating the hormone's importance in the defense response. nih.gov Conversely, some pathogens have evolved to exploit this system. The bacterium Rhodococcus fascians, for example, produces its own methylated versions of N6-(∆2-isopentenyl)adenine, which mimic the host's cytokinins to disrupt its hormonal balance and facilitate infection. oup.comnih.gov

Abiotic Stress: The concentration of N6-isopentenyladenosine within a plant can change significantly in response to abiotic stressors like drought and salinity. tandfonline.comnih.gov In Kentucky bluegrass subjected to drought, the leaf content of isopentenyl adenosine (iPA) decreased by over 50%. nih.gov Similarly, in Elymus nutans seedlings, drought stress caused a larger change in isopentenyl adenosine content compared to salt stress, suggesting its particular importance in drought tolerance mechanisms for that species. ter-arkhiv.ru In tomato plants, long-term salt stress has been shown to reduce the levels of bioactive cytokinins. tandfonline.com However, transgenic tomato plants engineered to overexpress an isopentenyltransferase gene, thereby increasing cytokinin production, exhibited enhanced tolerance to salt stress. tandfonline.com

Influence on Root and Shoot Morphogenesis

N6-Isopentenyladenosine in Microbial Physiology and Virulence

The function of N6-isopentenyladenosine is not limited to plants; it is also a crucial molecule in the physiology of bacteria, particularly in the context of pathogenicity. This modification is found in transfer RNA (tRNA), molecules that are essential for protein synthesis. nih.govmdpi.com Specifically, the hypermodified nucleoside 2-methylthio-N6-isopentenyladenosine (ms2i6A), a derivative of i6A, is found at position 37 in the anticodon loop of certain tRNAs in many bacteria. nih.govjdigitaldiagnostics.com

This modification is critical for translational efficiency and fidelity, ensuring that the genetic code is read correctly during protein production. nih.gov In the human pathogen Shigella flexneri, the presence of ms2i6A in tRNA is required for the expression of key virulence genes. nih.govmdpi.com Studies have shown that a mutation in the miaA gene, which encodes the enzyme responsible for the initial isopentenylation step (creating i6A), leads to a tenfold reduction in the level of the VirF protein, a major transcriptional regulator of virulence. nih.gov This reduction in VirF occurs despite normal levels of its corresponding mRNA, indicating that the tRNA modification affects the translation process itself, thereby diminishing the bacterium's pathogenicity. nih.govnih.gov

N6-Isopentenyladenosine in Non-Plant Eukaryotic Model Systems (excluding human clinical trials)

N6-isopentenyladenosine (i6A) is a conserved tRNA modification found in eukaryotes from yeast to mammals. oup.commdpi.com In the budding yeast Saccharomyces cerevisiae, i6A is present in nine different tRNAs, where it is synthesized by the enzyme Mod5. tandfonline.comter-arkhiv.ru This modification, located at position 37 adjacent to the anticodon, plays a significant role in the efficiency and fidelity of translation by enhancing the tRNA's affinity for the ribosome. ter-arkhiv.ru The presence of i6A can promote the accurate decoding of the intended codon while preventing misreading of near-cognate codons. However, its effects can be complex, as it has been shown to increase the misreading rate of certain tRNAs, suggesting a nuanced role in maintaining translational robustness. Under stress conditions, i6A levels in budding yeast have been observed to decrease. tandfonline.com

The enzyme responsible for this modification is highly conserved across species. Homologous enzymes have been identified not only in yeast (Mod5, Tit1) but also in the roundworm Caenorhabditis elegans (GRO-1), highlighting the fundamental importance of this tRNA modification in gene expression across a range of lower eukaryotes. oup.commdpi.com

Compound Name Table

| Name Mentioned in Article | Chemical Name |

| N6-Isopentenyladenosine | N-(3-methyl-2-buten-1-yl)-adenosine |

| isopentenyladenine | N-(3-methyl-2-buten-1-yl)-7H-purin-6-amine |

| 2-methylthio-N6-isopentenyladenosine | 2-(methylsulfanyl)-N-(3-methylbut-2-en-1-yl)adenosine |

| trans-zeatin (B1683218) | (E)-2-methyl-4-(9H-purin-6-ylamino)but-2-en-1-ol |

| cis-zeatin | (Z)-2-methyl-4-(9H-purin-6-ylamino)but-2-en-1-ol |

| Auxin | Indole-3-acetic acid |

| Salicylic acid | 2-hydroxybenzoic acid |

In Vitro and Animal Model Studies on Cellular Processes

N6-Isopentenyladenosine (i6A) has demonstrated significant effects on fundamental cellular processes, including cell proliferation, apoptosis, and autophagy, across a variety of in vitro and in vivo models. These studies highlight its potential as a modulator of cellular fate and its intricate involvement in pathways crucial for cell growth and survival.

Cell Proliferation:

A substantial body of research has established the anti-proliferative effects of i6A in numerous cancer cell lines. mdpi.comnih.govmdpi.com In human colorectal cancer cells (DLD1 and HCT116), i6A was found to inhibit proliferation in a dose- and time-dependent manner, with significant effects observed at concentrations as low as 5 µM after 24 hours of treatment. mdpi.com This inhibition is associated with an arrest of the cells in the S phase of the cell cycle. mdpi.com Similarly, in thyroid cancer cells (KiMol), i6A caused a dose-dependent arrest in the G0-G1 phase transition, leading to a reduction in the number of cells entering the S phase. nih.gov Bladder carcinoma T24 cells also exhibit growth inhibition and a G0/G1 phase arrest upon treatment with i6A. nih.govingentaconnect.com The anti-proliferative activity of i6A has been linked to its ability to inhibit farnesyl diphosphate (B83284) synthase (FPPS), an enzyme in the mevalonate (B85504) pathway, thereby affecting protein prenylation, a critical process for the function of proteins involved in cell proliferation like lamin B. nih.gov

In human breast adenocarcinoma cells (MCF7), i6A and its synthetic analogs have been shown to inhibit cell growth. researchgate.net Furthermore, studies in glioblastoma multiforme (GBM) have revealed that i6A can arrest cell viability by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. mdpi.com In a nude mouse xenograft model using KiMol cells, intraperitoneal administration of i6A resulted in a significant reduction in tumor volume, demonstrating its anti-proliferative effects in vivo. nih.govingentaconnect.com

Apoptosis:

Beyond its cytostatic effects, i6A has been shown to induce apoptosis, or programmed cell death, in various cancer cell types. In bladder carcinoma T24 cells, i6A treatment leads to apoptosis, an event linked to the activation of caspase 3, a key executioner caspase. nih.govingentaconnect.comresearchgate.net Notably, this induction of apoptosis occurs without causing genotoxic damage. nih.govingentaconnect.comresearchgate.net The pro-apoptotic effects in these cells are hypothesized to be triggered by the disorganization of the actin cytoskeleton. nih.govingentaconnect.com

In human colon and breast cancer cell lines, i6A induces apoptosis by altering the mitochondrial membrane potential, which leads to the release of cytochrome c and subsequent activation of caspase 3. ingentaconnect.com In melanoma cells, the inhibition of autophagy by i6A ultimately leads to apoptotic cell death. nih.gov Studies on glioblastoma cells have further elucidated the mechanism, showing that i6A promotes cell death by preventing the translocation of EGFR to the mitochondria, which allows the pro-apoptotic protein PUMA to interact with mitochondria and trigger apoptosis. mdpi.com

Autophagy:

The role of i6A in autophagy, a cellular recycling process, is complex, with evidence suggesting a dual regulatory function. In melanoma, i6A has been identified as an autophagy inhibitor. nih.govmedchemexpress.comchemsrc.com It initially induces the accumulation of autophagosomes through the activation of AMP-activated protein kinase (AMPK). nih.gov However, it subsequently blocks the autophagic flux by impairing the fusion of autophagosomes with lysosomes. nih.gov This blockage is due to the defective localization and function of Rab7, a protein whose necessary prenylation is inhibited by i6A. nih.gov This net inhibition of autophagy completion ultimately triggers apoptotic cell death in melanoma cells. nih.govnih.gov This dual action of inducing autophagosome formation while simultaneously blocking their degradation presents a unique mechanism for targeting cancer cells that rely on protective autophagy for survival. nih.gov

Table 1: Effects of N6-Isopentenyladenosine on Cellular Processes in Various Models

Immunomodulatory Effects in Experimental Systems

N6-Isopentenyladenosine (i6A) has been shown to exert significant immunomodulatory effects, particularly on the innate immune system, in various experimental settings. These effects highlight its potential to influence anti-tumor immunity and inflammatory responses.

Studies have demonstrated that i6A can directly target and activate human natural killer (NK) cells, a critical component of the innate immune response against tumors and virally infected cells. nih.govfrontiersin.orgresearchgate.net In ex vivo experiments, submicromolar concentrations of i6A were found to stimulate resting human NK cells and act synergistically with Interleukin-2 (IL-2) to induce a robust activation state. nih.govfrontiersin.org This activation is characterized by increased NK cell proliferation and enhanced cytotoxicity against tumor target cells. nih.govfrontiersin.org

Mechanistically, i6A promotes the upregulation of specific NK cell-activating receptors, as well as the activation markers CD69 and CD107a. nih.gov Furthermore, i6A treatment leads to a significant increase in the production and secretion of various cytokines and chemokines by NK cells, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), CCL3 (MIP-1α), and CCL5 (RANTES). nih.govfrontiersin.org This enhanced effector function is, at least in part, attributed to the modulation of farnesyl diphosphate synthase (FDPS) activity, which in turn enhances the post-translational prenylation of key signaling proteins like Ras, leading to the potent activation of the MAPK signaling pathway downstream of the IL-2 receptor. nih.govfrontiersin.org

Interestingly, the immunomodulatory effects of i6A on NK cells appear to be dose-dependent. While low concentrations (<1µM) enhance the immune response, higher concentrations (10µM) have been shown to inhibit the proliferation and cytotoxic activity of IL-2-activated NK cells. nih.gov This inhibition is associated with a decrease in the expression and functionality of the activating receptors NKp44 and NKG2D and reduced secretion of cyto/chemokines. nih.gov

In addition to its effects on NK cells, i6A has demonstrated topical anti-inflammatory properties in a mouse model of ear edema, suggesting a broader role in modulating inflammatory processes. nih.gov Furthermore, i6A has been shown to have immune-modulating properties in the context of glioma cells by upregulating the expression of NKG2D ligands, such as ULBP2 in TP53 wild-type cells or MICA/B in p53 mutant glioma cells, thereby enhancing their recognition by NK cells. mdpi.com

Table 2: Immunomodulatory Effects of N6-Isopentenyladenosine

Evolutionary Conservation and Divergence of N6-Isopentenyladenosine Functions

N6-isopentenyladenosine (i6A) is a modification found in transfer RNA (tRNA) that is evolutionarily conserved across bacteria and eukaryotes, but absent in archaea. nih.govtandfonline.com This conservation highlights its fundamental importance in cellular processes, primarily related to the efficiency and fidelity of protein translation. nih.govtandfonline.comtandfonline.com The enzymes responsible for synthesizing i6A, known as tRNA isopentenyltransferases, are homologous across different domains of life, with MiaA in bacteria, Mod5 and Tit1 in yeast, GRO-1 in roundworms, and TRIT1 in mammals. tandfonline.comtandfonline.com

The primary and conserved function of i6A, located at position 37 (3'-adjacent to the anticodon) of a specific subset of tRNAs, is to stabilize the codon-anticodon interaction, particularly for codons that begin with U. nih.govnih.govwiley.com This stabilization enhances the accuracy and speed of translation. tandfonline.comtandfonline.com In both bacteria and eukaryotes, the isopentenylation of cytoplasmic and mitochondrial tRNAs is carried out by enzymes encoded by the same gene. tandfonline.com

While the core function of i6A in tRNA is conserved, there is evidence of functional divergence and specialization in different organisms. In plants, i6A and related molecules, known as cytokinins, act as phytohormones that regulate cell division and differentiation. nih.gov Although i6A itself is present in the tRNA of many organisms, its role as a signaling hormone appears to be a specialized function in the plant kingdom.

In mammals, including humans, i6A and its derivatives have been implicated in a range of physiological and pathological processes beyond their canonical role in translation. As detailed in the previous sections, i6A exhibits anti-proliferative, pro-apoptotic, and immunomodulatory activities, particularly in the context of cancer. nih.govmdpi.comnih.gov These functions, which involve the modulation of signaling pathways such as EGFR, AMPK, and MAPK, and processes like autophagy, represent a divergence from its primary role in protein synthesis. mdpi.comnih.govnih.gov For instance, the ability of i6A to inhibit farnesyl diphosphate synthase and impact protein prenylation is a mechanism that affects a wide array of cellular functions unique to the complex signaling networks of mammalian cells. nih.gov

The further modification of i6A to 2-methylthio-N6-isopentenyladenosine (ms2i6A) is also an evolutionarily conserved process. nih.govtandfonline.com In mammals, this modification is specifically found in mitochondrial tRNAs and is crucial for efficient mitochondrial translation and energy metabolism. nih.govoup.com The enzymes responsible for this thiomethylation are also conserved. oup.com

The study of how deoxyribozymes (DNA enzymes) recognize and are affected by i6A provides another perspective on its unique chemical properties that have been conserved through evolution. Certain DNA enzymes can be engineered to specifically cleave RNA containing i6A, demonstrating the distinct structural and chemical nature of this modification that can be selectively targeted. wiley.commpg.de

Table 3: Compound Names Mentioned in the Article

Advanced Research Methodologies for N6 Isopentenyladenosine Studies

Analytical Techniques for Quantification and Profiling in Biological Matrices

Accurate measurement of i6A in complex biological samples is fundamental to understanding its physiological functions. Researchers employ a range of analytical methods, from highly sensitive mass spectrometry to specific immunological and biosensor-based approaches.

Mass Spectrometry-Based Methods (e.g., LC-MS, GC-MS)

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), stands as the gold standard for the quantification and profiling of i6A and other cytokinins. researchgate.netroyalsocietypublishing.org These methods offer high sensitivity and selectivity, allowing for the detection of low-abundance molecules in complex biological matrices. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most frequently reported method for accurately analyzing phytohormones, including i6A. royalsocietypublishing.org The use of ultra-performance liquid chromatography (UPLC) can significantly shorten analysis times compared to standard HPLC. nih.gov LC-MS is preferred for polar and thermo-labile compounds like cytokinins. researchgate.net Techniques such as electrospray ionization (ESI) are commonly used, which is a soft ionization method that generates minimal fragmentation, providing clear molecular ion information. royalsocietypublishing.org For enhanced sensitivity, especially for negatively charged compounds, chemical derivatization with a positively charged "MS-probe," such as bromocholine, can be employed, allowing all compounds to be measured in the positive ion mode. nih.gov

Methodologies have been developed for the simultaneous analysis of dozens of cytokinin species, including i6A and its derivatives (bases, ribosides, glucosides, and nucleotides). nih.govnih.gov These protocols often involve solid-phase extraction (SPE) and immunoaffinity extraction (IAE) for sample purification and concentration prior to LC-MS/MS analysis. nih.gov In multiple reaction monitoring (MRM) mode, detection limits can be as low as the femtomole range (5-25 fmol), with a linear range spanning several orders of magnitude. nih.govscienceopen.com This enables the analysis of i6A from very small amounts of tissue (mg range). nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, known for its robustness and reproducibility. researchgate.net While it can profile a wide range of metabolites in a single run, it typically requires derivatization of analytes like cytokinins to increase their volatility and thermal stability. researchgate.netroyalsocietypublishing.org

Table 1: Comparison of Mass Spectrometry Techniques for N6-Isopentenyladenosine Analysis

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Principle | Separates compounds in a liquid mobile phase followed by mass analysis. royalsocietypublishing.org | Separates volatile compounds in a gaseous mobile phase followed by mass analysis. researchgate.net |

| Sample State | Liquid phase, suitable for polar and non-volatile compounds. researchgate.net | Gas phase, requires volatile or derivatized compounds. researchgate.netroyalsocietypublishing.org |

| Derivatization | Often not required, but can be used to improve sensitivity (e.g., MS-probe). nih.gov | Usually necessary for non-volatile compounds like cytokinins. researchgate.net |

| Sensitivity | High, with detection limits often in the femtomole range. nih.gov | High, robust and reproducible. researchgate.net |

| Typical Ionization | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). researchgate.net | Electron Ionization (EI), Chemical Ionization (CI). researchgate.net |

| Applications | Preferred for profiling polar and thermo-labile cytokinins, including nucleotides and glucosides. researchgate.netnih.gov | Analysis of a wide range of metabolites; provides structural information. royalsocietypublishing.org |

Immunological and Biosensor-Based Detection Approaches

Immunological methods leverage the high specificity of antibodies to detect and quantify i6A. Antibodies raised against N(6)-(delta2-isopentenyl)adenosine can be used in various formats, such as radioimmunoassays and enzyme-linked immunosorbent assays (ELISA). nih.govcreative-proteomics.com These antibodies have been successfully used to identify and purify tRNAs that contain the i6A modification through techniques like affinity chromatography. nih.govnih.gov The specificity of these antibodies is crucial, with the isopentenyl group being a dominant antigenic determinant. nih.gov While ELISA can be suitable for analyzing a large number of samples, its precision may be lower compared to MS-based methods. creative-proteomics.com

More recently, biosensors have emerged as a promising tool for the real-time detection of cytokinins. An amperometric microbiosensor has been developed based on the enzyme cytokinin dehydrogenase (CKX) from Zea mays. plos.org The enzyme, which selectively catalyzes the oxidative cleavage of the N(6)-side chain of cytokinins like i6A, is immobilized on a platinum microelectrode. plos.org This biosensor demonstrates high sensitivity, with a detection limit in the low nanomolar range (e.g., 3.9 nM for N(6)-(Δ2-isopentenyl) adenine), and a rapid response time of less than 10 seconds. plos.org It shows excellent specificity for aliphatic cytokinins and their ribosides, including i6A, while having low sensitivity to other purines or cytokinin metabolites. plos.orgresearchgate.net

Table 2: Characteristics of Immunological and Biosensor-Based i6A Detection

| Method | Principle | Advantages | Key Findings/Applications |

|---|---|---|---|

| Immunoassay | Uses specific antibodies to bind and quantify i6A. nih.govnih.gov | High specificity, can be used for purification. nih.govnih.gov | Purification of i6A-containing tRNAs; quantitation in various sample types. nih.govnih.gov |

| CKX-Biosensor | Amperometric detection based on the enzymatic oxidation of i6A by immobilized cytokinin dehydrogenase. plos.org | High sensitivity (nanomolar), real-time measurement, fast response. plos.org | Successfully used to determine cytokinin concentrations in plant xylem sap. plos.org |

Molecular Biology and Genetic Engineering Approaches

Manipulating the genes involved in the biosynthesis and signaling of i6A provides powerful insights into its biological functions. These approaches allow researchers to observe the consequences of altered i6A levels or signaling activity within a living organism.

Gene Knockout/Knockdown and Overexpression Strategies for N6-Isopentenyladenosine Pathway Components

The enzyme tRNA isopentenyltransferase (IPT) is responsible for the synthesis of i6A on specific tRNAs. nih.govresearchgate.net In eukaryotes, this enzyme is encoded by genes such as TRIT1 in mammals and MOD5 in yeast. nih.govtandfonline.com Modifying the expression of these genes is a key strategy.

Overexpression studies have shown that increasing the levels of IPT can have significant cellular effects. For example, overexpression of the bacterial ipt gene in plants leads to increased cytokinin levels and subsequent shoot generation. wikigenes.org Similarly, overexpression of TRIT1 has been studied in cancer cell lines, where it can influence cellular processes and sensitivity to certain drugs. researchgate.netmdpi.com Interestingly, while TRIT1 overexpression was explored for its potential to increase selenoprotein expression (as tRNA[Ser]Sec is a substrate), the effect was found to be moderate. researchgate.net

Gene knockout/knockdown approaches have been equally informative. In Arabidopsis thaliana, knockout mutants of ATP/ADP isopentenyltransferases (AtIPTs), which are involved in free cytokinin biosynthesis, and tRNA isopentenyltransferases (AtTRITs) have been used to dissect their respective roles. pnas.org Studies using knockdown of TRIT1 in human cells have demonstrated its importance in modifying tRNA, which is essential for the full expression of certain proteins. researchgate.net In glioma-initiating cells, knockdown of CDK5RAP1, an enzyme that further modifies i6A to ms2i6A, resulted in an increased ratio of i6A to its hypermodified form, affecting cell self-renewal and tumorigenic potential. scienceopen.com

These genetic manipulations, by altering the endogenous levels of i6A and its derivatives, help to unravel their specific roles in processes ranging from plant development to human disease. wikigenes.orgpnas.org

Reporter Systems for Monitoring N6-Isopentenyladenosine Signaling

To visualize cytokinin signaling activity in real-time and with spatial resolution, researchers have developed sophisticated reporter systems. A widely used example is the Two-Component signaling Sensor new (TCSn). nih.govscienceopen.comoup.com This synthetic reporter consists of concatemeric binding motifs for type-B response regulators (the final transcription factors in the cytokinin signaling cascade) fused to a minimal promoter that drives the expression of a reporter gene, such as Green Fluorescent Protein (GFP) or β-glucuronidase (GUS). nih.govoup.com

The TCSn reporter responds specifically and sensitively to the phosphorelay signaling that constitutes the cytokinin response pathway. oup.com Its activation provides a direct readout of the transcriptional output of the cytokinin network. scienceopen.comnih.gov